N-Nitrosothialdine

Overview

Description

N-Nitrosothialdine is a nitrosamine compound characterized by its cyclic structure containing sulfur and nitrogen. Toxicological studies indicate that this compound exhibits significant carcinogenicity in experimental models, with a notably low median tumorigenic dose (TD50) compared to other nitrosamines . Regulatory guidelines, such as those from the FDA and EMA, emphasize stringent controls on nitrosamine impurities in pharmaceuticals due to their genotoxic and carcinogenic risks .

Preparation Methods

N-Nitrosothialdine can be synthesized by treating thialdine (dihydro-2,4,6-trimethyl-4H-1,3,5-dithiazine) with tert-butyl nitrite and acetic acid in hexane. This reaction yields crystalline this compound in a 38% yield . The reaction conditions involve the use of hexane as a solvent and acetic acid as a catalyst. The synthesis process is relatively straightforward and has been well-documented in the literature .

Chemical Reactions Analysis

N-Nitrosothialdine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include nitrites, acids, and bases. The major products formed from these reactions depend on the specific conditions and reagents used. For example, exposure to classical nitrosation conditions (nitrite and mineral acid) can lead to the formation of stable N-nitroso derivatives .

Scientific Research Applications

N-Nitrosothialdine has been studied extensively for its potential carcinogenic properties. It has been included in the Carcinogenic Potency Database, which provides information on its carcinogenic potency in various species, including rats and mice . The compound has also been investigated for its structural characteristics using X-ray crystallography, revealing unique features such as the low barrier to rotation about the N-N bond . Additionally, this compound has been studied for its potential presence in foodstuffs and flavors, as well as its formation during the pyrolysis of certain food components .

Mechanism of Action

The mechanism of action of N-Nitrosothialdine involves its interaction with molecular targets and pathways in the body. The compound’s carcinogenic properties are attributed to its ability to induce tumors in various organs, including the esophagus, liver, and oral cavity . The low barrier to rotation about the N-N bond, combined with inductive electron withdrawal by the two sulfur atoms, contributes to its unique structural characteristics and potential biological effects .

Comparison with Similar Compounds

Carcinogenic Potency (TD50)

The TD50 represents the daily dose (mg/kg body weight) required to induce tumors in 50% of test animals. Lower TD50 values indicate higher carcinogenic potency. Key findings from comparative studies include:

This compound demonstrates the lowest TD50 range among these compounds, indicating it is 2–7 times more potent than N-Nitrosomorpholine and 5–17 times more potent than N-Nitrosopyrrolidine. Its P-values (<0.0005–0.04) confirm statistically significant carcinogenicity across multiple studies .

Structural and Functional Differences

- This compound: Contains a sulfur atom in its heterocyclic ring, which may enhance reactivity and metabolic activation into carcinogenic intermediates .

- N-Nitrosomorpholine: Features a morpholine ring (oxygen and nitrogen), associated with moderate carcinogenicity and widespread industrial use .

- N-Nitrosopyrrolidine : A five-membered ring with nitrogen, commonly found in tobacco smoke and processed foods; its higher TD50 suggests relatively lower risk .

Regulatory and Analytical Considerations

- This compound is classified as a "cohort of concern" impurity per ICH M7(R1) guidelines, requiring control at trace levels (e.g., <0.03 ppm) in pharmaceuticals .

- Analytical methods for detecting this compound involve LC-MS/MS and GC-MS, similar to other nitrosamines, but require enhanced sensitivity due to its low acceptable intake limits .

Experimental and Dosage Parameters

Studies on this compound often employ high doses (e.g., 1,838 mg starting dose) and variable administration frequencies (every 80–500 minutes) to assess acute and chronic effects . Comparative data on experimental parameters:

| Parameter | This compound | N-Nitrosomorpholine | |

|---|---|---|---|

| Typical Starting Dose | 1,838 mg | 500 mg | |

| Administration Frequency | Every 80–500 minutes | Every 24 hours | |

| Study Duration | 17–95 hours | 6–12 months |

These parameters highlight its use in short-term, high-dose toxicity studies, contrasting with longer-term carcinogenicity assays for other nitrosamines .

Biological Activity

N-Nitrosothialdine (C6H12N2OS2) is a member of the nitroso compound family, which has garnered attention due to its potential biological activities, especially its implications in carcinogenicity. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

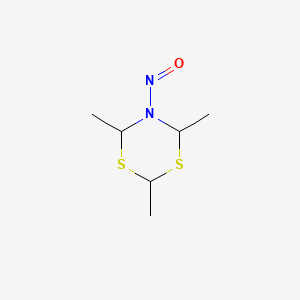

Chemical Structure and Properties

This compound is characterized by its organonitrogen and organosulfur heterocyclic structure. The presence of sulfur atoms in its cyclic structure may influence its biological reactivity and toxicity profiles, particularly in relation to DNA interactions and mutagenesis.

Carcinogenic Potential

Research indicates that nitroso compounds, including this compound, exhibit significant carcinogenic potential. A study involving quantitative structure-activity relationship (QSAR) modeling demonstrated that the structural features of nitroso compounds correlate with their carcinogenic potency. The model utilized various molecular descriptors to predict the carcinogenicity of these compounds based on experimental data from bioassays conducted on female rats .

Table 1: QSAR Model Results for Nitroso Compounds

| Compound Name | CAS No. | TD50 (mg/kg/day) | Observed Activity | Predicted Activity |

|---|---|---|---|---|

| This compound | 54779 | TBD | TBD | TBD |

| N-Nitrosodiethylamine | 55-18-5 | 0.348 | Carcinogenic | Carcinogenic |

| N-Nitrosomethyl(2-oxopropyl)amine | 55984-51-5 | 0.144 | Carcinogenic | Carcinogenic |

Note: TD50 values indicate the chronic dose that induces tumors in half of the test animals.

Mutagenic Activity

The mutagenic effects of this compound have not been extensively documented; however, related studies on similar nitroso compounds suggest that they can induce DNA damage through various mechanisms. For instance, N-nitrosodiethanolamine (NDELA), a structurally related compound, has been shown to cause DNA single-strand breaks in primary rat hepatocytes, indicating potential genotoxicity .

Case Studies and Experimental Findings

A notable case study involving this compound assessed its effects on liver cells. The study evaluated the induction of DNA damage and mutagenesis using different strains of Salmonella typhimurium. Although specific data for this compound were limited, the findings from related nitroso compounds highlighted a concerning trend regarding their ability to cause genotoxic effects under certain metabolic conditions .

Q & A

Basic Research Question: What are the established protocols for synthesizing and characterizing N-Nitrosothialdine in laboratory settings?

Methodological Answer:

Synthesis of this compound (C₆H₁₂N₂OS₂) requires precise control of nitrosation conditions, typically involving thialdine precursors and nitrosating agents like sodium nitrite under acidic conditions. Characterization should include nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>98%), and mass spectrometry (MS) for molecular weight verification (192.32 g/mol) . For reproducibility, experimental sections must detail reagent ratios, reaction temperatures, and purification steps, avoiding redundancy with tabulated data in manuscripts .

Basic Research Question: How should researchers validate the identity and purity of this compound in novel experimental systems?

Methodological Answer:

Validation requires multi-modal analytical approaches:

- Identity : Compare spectroscopic data (e.g., NMR, IR) with reference libraries and computational predictions (e.g., 3D SD files from NIST) .

- Purity : Use HPLC with UV detection (e.g., λ = 254 nm) and quantify impurities via calibration curves. Thresholds for acceptable purity depend on the application (e.g., >95% for toxicity assays) .

- Stability : Conduct accelerated degradation studies under varying pH and temperature to assess compound integrity over time .

Advanced Research Question: How can contradictory carcinogenicity data for this compound be systematically analyzed?

Methodological Answer:

Contradictions in carcinogenicity studies (e.g., TDL₀ = 1538 mg/kg in rats vs. negative findings) should be addressed through:

- Systematic Review : Apply PRISMA guidelines to collate all animal bioassays and in vitro genotoxicity data, evaluating study quality, dosing regimens, and species-specific metabolic pathways .

- Meta-Analysis : Use fixed/random-effects models to quantify heterogeneity, adjusting for confounders like solvent carriers or exposure duration .

- Mechanistic Clarification : Investigate reactive intermediates (e.g., alkylating agents) via LC-MS/MS to link metabolic activation pathways to carcinogenic outcomes .

Advanced Research Question: What experimental designs are optimal for elucidating the metabolic pathways of this compound?

Methodological Answer:

- In Vitro Models : Use hepatic microsomes (human/rat) with NADPH cofactors to identify phase I metabolites. Monitor reactions via time-resolved MS profiling .

- Isotope Labeling : Incorporate ¹⁴C or deuterium at critical positions (e.g., methyl groups) to trace metabolic fate in vivo .

- Computational Toxicology : Apply QSAR models to predict metabolite toxicity and prioritize high-risk candidates for empirical validation .

Basic Research Question: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and weighing .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid combustion due to toxic fume release (e.g., NOₓ) .

- Exposure Mitigation : Implement regular air monitoring and biological sampling (e.g., urinary metabolites) for occupational health surveillance .

Advanced Research Question: How can researchers address gaps in the structure-activity relationship (SAR) of this compound analogs?

Methodological Answer:

- Analog Synthesis : Systematically vary substituents (e.g., methyl → ethyl groups) and assess nitrosation efficiency via kinetic studies .

- Biological Assays : Compare mutagenicity (Ames test) and carcinogenic potency (rodent bioassays) across analogs to identify critical structural motifs .

- Crystallography : Resolve X-ray structures to correlate steric/electronic properties with reactivity, leveraging databases like NIST for cross-validation .

Basic Research Question: What statistical frameworks are appropriate for dose-response modeling of this compound toxicity?

Methodological Answer:

- Non-Linear Regression : Fit log-dose vs. response curves (e.g., Hill equation) to estimate EC₅₀/LC₅₀ values .

- Benchmark Dose (BMD) Modeling : Use EPA’s BMDS software to derive lower confidence limits (BMDL) for risk assessment .

- Inter-laboratory Validation : Apply ANOVA to assess variability across replicate studies, reporting Cohen’s d for effect sizes .

Advanced Research Question: How can computational methods enhance the prediction of this compound’s environmental persistence?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate hydrolysis pathways in aqueous environments, quantifying half-lives under varying pH/temperature .

- QSAR-Environmental : Use EPI Suite to predict biodegradation (e.g., BIOWIN scores) and bioaccumulation potential (log Kow) .

- Life Cycle Assessment (LCA) : Model fate in soil/water systems using fugacity-based tools (e.g., EQC model) .

Properties

IUPAC Name |

2,4,6-trimethyl-5-nitroso-1,3,5-dithiazinane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2OS2/c1-4-8(7-9)5(2)11-6(3)10-4/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAKZNKDZKQNRNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1N(C(SC(S1)C)C)N=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2OS2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3021063 | |

| Record name | N-Nitrosothialdine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-Nitrosothialdine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031186 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

81795-07-5, 114375-58-5 | |

| Record name | N-Nitrosothialdine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081795075 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Nitrosothialdine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-NITROSOTHIALDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N506B45LBE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Nitrosothialdine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031186 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

79 °C | |

| Record name | N-Nitrosothialdine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031186 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.